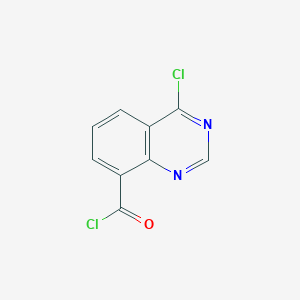
4-Chloroquinazoline-8-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroquinazoline-8-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It belongs to the quinazoline family, which is known for its significant biological activities and applications in medicinal chemistry. Quinazolines are benzo-fused nitrogen heterocycles that have been widely studied for their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloroquinazoline-8-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazolines. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods: In industrial settings, the preparation of 4-chloroquinazoline derivatives often involves metal-catalyzed reactions. These methods are efficient and can be scaled up for large-scale production .
化学反应分析
Types of Reactions: 4-Chloroquinazoline-8-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as 1-phenyl-3-methylpyrazol-5-one in the presence of a base like triethylamine in dimethylformamide (DMF).
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include substituted quinazolines, which have significant biological activities .
科学研究应用
4-Chloroquinazoline-8-carbonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-chloroquinazoline-8-carbonyl chloride involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s effects are mediated through the inhibition of key enzymes and receptors in these pathways .
相似化合物的比较
4-Chloroquinazoline: A closely related compound with similar biological activities.
Quinazoline-sulfonamides: These derivatives have shown potential as antitumor agents.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with significant biological properties.
Uniqueness: 4-Chloroquinazoline-8-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an intermediate in the synthesis of bioactive compounds make it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H4Cl2N2O |
|---|---|
分子量 |
227.04 g/mol |
IUPAC 名称 |
4-chloroquinazoline-8-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H |
InChI 键 |
ZZGKHDSMCINHRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


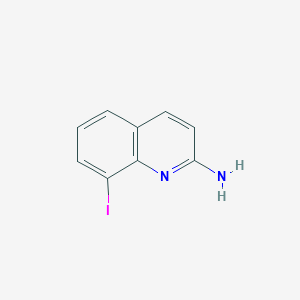
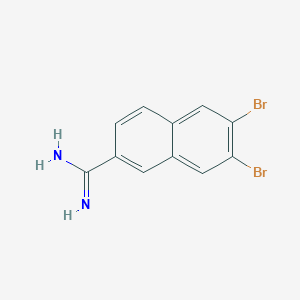
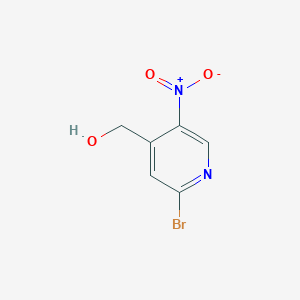
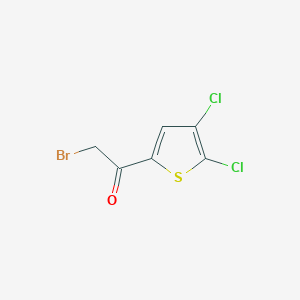

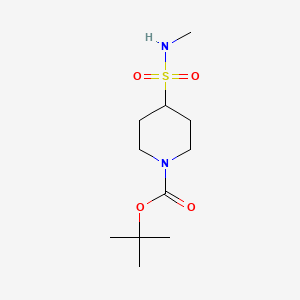
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
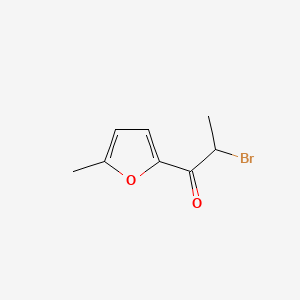
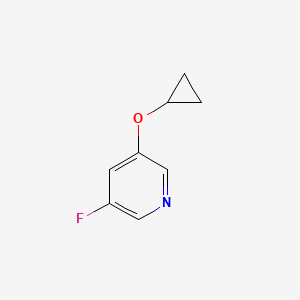
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
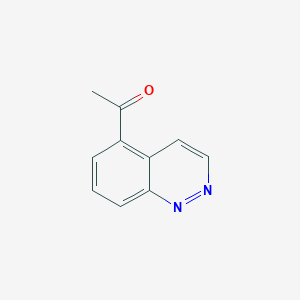
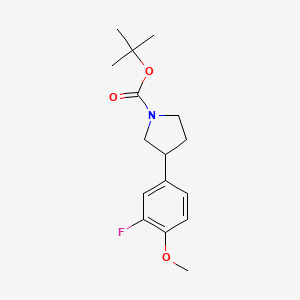
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
